molecular formula C21H25N5O4S2 B4316537 ETHYL 2-AMINO-7,7-DIMETHYL-4-(4-{[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]METHYL}THIOPHEN-2-YL)-5-OXO-5,6,7,8-TETRAHYDRO-4H-CHROMENE-3-CARBOXYLATE

ETHYL 2-AMINO-7,7-DIMETHYL-4-(4-{[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]METHYL}THIOPHEN-2-YL)-5-OXO-5,6,7,8-TETRAHYDRO-4H-CHROMENE-3-CARBOXYLATE

Cat. No.: B4316537
M. Wt: 475.6 g/mol
InChI Key: OJPXXNBBEROJGM-UHFFFAOYSA-N
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Description

Ethyl 2-amino-7,7-dimethyl-4-(4-{[(1-methyl-1H-tetrazol-5-yl)thio]methyl}-2-thienyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-AMINO-7,7-DIMETHYL-4-(4-{[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]METHYL}THIOPHEN-2-YL)-5-OXO-5,6,7,8-TETRAHYDRO-4H-CHROMENE-3-CARBOXYLATE typically involves multi-step organic reactions. The process begins with the preparation of the core chromene structure, followed by the introduction of the thienyl and tetrazolyl groups through various coupling reactions. Common reagents used in these steps include organometallic catalysts, protecting groups, and specific solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-7,7-dimethyl-4-(4-{[(1-methyl-1H-tetrazol-5-yl)thio]methyl}-2-thienyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution reactions could introduce new functional groups such as halides or amines.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.

    Biology: Its unique structure may allow it to interact with biological molecules, making it a candidate for drug discovery and development.

    Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory, antimicrobial, or anticancer activities.

    Industry: It may find applications in the development of new materials, such as polymers or coatings, due to its chemical stability and functional versatility.

Mechanism of Action

The mechanism of action of ETHYL 2-AMINO-7,7-DIMETHYL-4-(4-{[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]METHYL}THIOPHEN-2-YL)-5-OXO-5,6,7,8-TETRAHYDRO-4H-CHROMENE-3-CARBOXYLATE depends on its specific application. In a biological context, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of specific enzymes, activation of signaling cascades, or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-amino-7,7-dimethyl-1-(4-nitrophenyl)-5-oxo-4-(3-pyridinyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate
  • 2-(Dimethylamino)ethoxy ethanol

Uniqueness

Ethyl 2-amino-7,7-dimethyl-4-(4-{[(1-methyl-1H-tetrazol-5-yl)thio]methyl}-2-thienyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate stands out due to its combination of functional groups, which confer unique chemical properties and reactivity. This makes it a versatile compound for various applications, distinguishing it from other similar molecules that may lack one or more of these functional groups.

Properties

IUPAC Name

ethyl 2-amino-7,7-dimethyl-4-[4-[(1-methyltetrazol-5-yl)sulfanylmethyl]thiophen-2-yl]-5-oxo-6,8-dihydro-4H-chromene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N5O4S2/c1-5-29-19(28)17-16(15-12(27)7-21(2,3)8-13(15)30-18(17)22)14-6-11(9-31-14)10-32-20-23-24-25-26(20)4/h6,9,16H,5,7-8,10,22H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJPXXNBBEROJGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC2=C(C1C3=CC(=CS3)CSC4=NN=NN4C)C(=O)CC(C2)(C)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N5O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ETHYL 2-AMINO-7,7-DIMETHYL-4-(4-{[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]METHYL}THIOPHEN-2-YL)-5-OXO-5,6,7,8-TETRAHYDRO-4H-CHROMENE-3-CARBOXYLATE
Reactant of Route 2
Reactant of Route 2
ETHYL 2-AMINO-7,7-DIMETHYL-4-(4-{[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]METHYL}THIOPHEN-2-YL)-5-OXO-5,6,7,8-TETRAHYDRO-4H-CHROMENE-3-CARBOXYLATE
Reactant of Route 3
ETHYL 2-AMINO-7,7-DIMETHYL-4-(4-{[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]METHYL}THIOPHEN-2-YL)-5-OXO-5,6,7,8-TETRAHYDRO-4H-CHROMENE-3-CARBOXYLATE
Reactant of Route 4
Reactant of Route 4
ETHYL 2-AMINO-7,7-DIMETHYL-4-(4-{[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]METHYL}THIOPHEN-2-YL)-5-OXO-5,6,7,8-TETRAHYDRO-4H-CHROMENE-3-CARBOXYLATE
Reactant of Route 5
Reactant of Route 5
ETHYL 2-AMINO-7,7-DIMETHYL-4-(4-{[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]METHYL}THIOPHEN-2-YL)-5-OXO-5,6,7,8-TETRAHYDRO-4H-CHROMENE-3-CARBOXYLATE
Reactant of Route 6
ETHYL 2-AMINO-7,7-DIMETHYL-4-(4-{[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]METHYL}THIOPHEN-2-YL)-5-OXO-5,6,7,8-TETRAHYDRO-4H-CHROMENE-3-CARBOXYLATE

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